molecular formula C19H23ClN2O3S B3549659 N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B3549659
M. Wt: 394.9 g/mol
InChI Key: BYUVXFGHKFYOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a sulfonyl group attached to a glycinamide backbone

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-12-8-14(3)19(15(4)9-12)26(24,25)22(5)11-18(23)21-17-10-16(20)7-6-13(17)2/h6-10H,11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUVXFGHKFYOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 5-chloro-2-methylphenylamine: This intermediate is synthesized through the chlorination of 2-methylphenylamine using a chlorinating agent such as thionyl chloride.

    Formation of the sulfonyl chloride intermediate: 2,4,6-trimethylphenylsulfonyl chloride is prepared by reacting 2,4,6-trimethylphenol with chlorosulfonic acid.

    Coupling Reaction: The final step involves the coupling of 5-chloro-2-methylphenylamine with 2,4,6-trimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form the desired glycinamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.